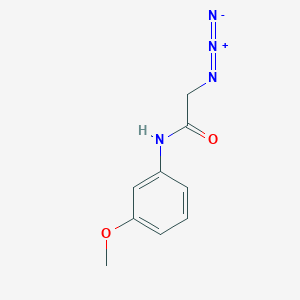
2-叠氮基-N-(3-甲氧基苯基)乙酰胺
描述
2-azido-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-azido-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1,2,3-三唑的合成
“2-叠氮基-N-(3-甲氧基苯基)乙酰胺”用于合成1,2,3-三唑 . 通过点击化学方法,通过1-(丙-2-炔-1-氧基)萘和2-叠氮基-N-苯基乙酰胺的1,3-偶极环加成反应,得到了1,4-二取代的1,2,3-三唑衍生物 .
抗真菌应用
合成的1,2,3-三唑衍生物,包括“2-叠氮基-N-(3-甲氧基苯基)乙酰胺”,已对其抗真菌活性进行了评估 . 还对该酶和合成的衍生物的结合亲和力和结合相互作用进行了分子对接研究,以对抗白色念珠菌细胞色素P450羊毛甾醇14α-脱甲基酶的活性位点 .
抗氧化应用
这些1,2,3-三唑衍生物也已对其抗氧化活性进行了评估 . 体外和计算机模拟研究结果表明,1,2,3-三唑衍生物可能具有开发新型治疗剂的理想结构要求 .
蛋白质组学研究
作用机制
Target of Action
Compounds like “2-azido-N-(3-methoxyphenyl)acetamide” often target proteins or enzymes in the body. They can bind to these targets and alter their function, leading to a change in the biochemical processes within the cells .
Mode of Action
The mode of action of such compounds often involves binding to their target and causing a conformational change, which can either activate or inhibit the function of the target. This can lead to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by “2-azido-N-(3-methoxyphenyl)acetamide” would depend on its specific target. It could potentially affect a variety of pathways, leading to changes in cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-azido-N-(3-methoxyphenyl)acetamide” would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of “2-azido-N-(3-methoxyphenyl)acetamide” would depend on its mode of action and the specific biochemical pathways it affects. It could potentially lead to changes in cell function, gene expression, or other cellular processes .
Action Environment
The action, efficacy, and stability of “2-azido-N-(3-methoxyphenyl)acetamide” could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or ions, and the temperature .
生化分析
Biochemical Properties
2-azido-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, which are widely used for labeling and modifying biomolecules . This interaction is crucial for studying protein-protein interactions, enzyme activities, and other biochemical processes.
Cellular Effects
2-azido-N-(3-methoxyphenyl)acetamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through click chemistry reactions allows researchers to study its impact on different cell types and their functions . For instance, it can be used to label specific proteins within cells, providing insights into their roles in cellular processes.
Molecular Mechanism
The molecular mechanism of 2-azido-N-(3-methoxyphenyl)acetamide involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool for studying molecular interactions. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular functions.
Dosage Effects in Animal Models
The effects of 2-azido-N-(3-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for research purposes . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific concentrations.
Metabolic Pathways
2-azido-N-(3-methoxyphenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions The compound’s azido group allows it to participate in click chemistry reactions, which can alter metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-azido-N-(3-methoxyphenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
2-azido-N-(3-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell
属性
IUPAC Name |
2-azido-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNXTGYBHDUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)


amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)


![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt](/img/structure/B1487618.png)
![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)


![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
